2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a dichlorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-ox
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C17H13Cl2N3O4
- Molecular Weight : 360.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its cytotoxic effects against cancer cell lines and its mechanism of action.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole exhibit significant anticancer properties. Specifically, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
-
Cytotoxicity : The compound was tested against A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. It exhibited cytotoxic effects comparable to cisplatin, a well-known chemotherapeutic agent. The IC50 values were reported as follows:
- A549: 0.125±0.020 mM
- C6: 0.349±0.046 mM
- Selectivity Index (SI) : The selectivity index is crucial for determining the potential therapeutic window of anticancer agents. Compounds with SI values significantly higher than 100 are considered promising candidates for further development. The studied compound demonstrated an SI indicative of high selectivity against cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Matrix Metalloproteinases (MMPs) : Oxadiazole derivatives have been identified as effective inhibitors of MMPs, enzymes that play critical roles in tumor progression and metastasis. The compound showed strong affinity for MMP-9, suggesting that it may hinder tumor invasiveness and angiogenesis .
- Cell Cycle Arrest : Studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is essential for preventing uncontrolled cell division characteristic of cancer .
- Regulation of Apoptosis : The compound has been linked to the modulation of apoptotic pathways by influencing key proteins involved in cell survival and death . It promotes the formation of anti-apoptotic complexes that can protect cells from apoptosis under certain conditions.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on A549 Cells : In a controlled laboratory setting, the compound demonstrated significant inhibition of A549 cell proliferation through both direct cytotoxic effects and modulation of apoptotic pathways .
- Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to active sites on target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 (mM) | Selectivity Index |
---|---|---|---|
Cytotoxicity | A549 | 0.125 ± 0.020 | >300 |
Cytotoxicity | C6 | 0.349 ± 0.046 | >300 |
MMP Inhibition | MMP-9 | Not specified | High Affinity |
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRDUOVBIKPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.